molecular formula C9H10N4 B1285663 [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine CAS No. 956191-88-1

[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine

Cat. No. B1285663
M. Wt: 174.2 g/mol
InChI Key: UHZFUHSBSCYJJV-UHFFFAOYSA-N
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Description

The compound of interest, "[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine," is related to a class of compounds that have been synthesized and studied for various properties and applications. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related pyridine and pyrazole derivatives, which can offer insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the formation of complex structures. For instance, novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives were synthesized from 2,6-dichloro-4-methylnicotinonitrile, indicating that similar synthetic routes could potentially be applied to the synthesis of "[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine" . Additionally, the synthesis of optically active triamines from 2,6-bis(aminomethyl)pyridine suggests that the manipulation of pyridine rings is feasible and can lead to a variety of functionalized compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For example, the structure of one compound was studied in detail, revealing the existence of a 3-hydroxy tautomer . In another case, the crystal structure of a dihydropyridine derivative was determined, showing an orthogonal arrangement of substituent groups . These studies suggest that "[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine" could also exhibit interesting structural features that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of pyridine and pyrazole derivatives can be complex, as indicated by the formation of metal complexes and the study of their behavior in solution . For instance, the coordination of ligands to metal ions such as Cu(II) has been observed, and the equilibrium behavior in solution has been studied using various spectroscopic methods . This suggests that "[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine" may also form complexes with metals and exhibit specific reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their tautomeric forms, coordination behavior, and the ability to form hydrogen bonds and sterically bulky substituents . For example, iron(II) complexes of pyridine derivatives exhibit intermolecular hydrogen bonding and can undergo spin-state transitions . Similarly, the selective inhibition of noradrenaline reuptake by [4-(phenoxy)pyridin-3-yl]methylamines indicates that the substitution pattern on the pyridine ring can significantly influence biological activity . These findings suggest that "[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine" could also display unique physical and chemical properties that may be relevant for various applications.

Scientific Research Applications

1. Synthesis and Structure of Novel 6-(Pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol Derivatives

  • Summary of Application : These compounds were synthesized by cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile . They exist as the 3-hydroxy tautomer .
  • Methods of Application : The structure of one of the resulting compounds was studied in detail by X-ray diffraction .
  • Results or Outcomes : These compounds are known for their properties as antitubercular, anxiolytic, antiviral, hypnotic, inhibitors of xanthine oxidases, and analgesic . They are also used for treatment of Alzheimer’s disease, gastrointestinal diseases, and anorexia nervosa .

2. Synthesis and Biological Evaluation of Some Functionalized 1H-1,2,3-triazole Tethered Pyrazolo[3,4-b]pyridin-6(7H)-ones

  • Summary of Application : A series of novel molecular hybrids containing pyrazole, pyridinone and 1,2,3-triazoles have been synthesized .
  • Methods of Application : These compounds were synthesized by one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine .
  • Results or Outcomes : These compounds have been evaluated for their antimicrobial and apoptosis inducing properties .

3. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Summary of Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
  • Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

4. Applications of Pyrazole Scaffold

  • Summary of Application : Pyrazoles have a wide range of applications in these fields. Their popularity has skyrocketed since the early 1990s .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

5. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Summary of Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
  • Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

6. Applications of Pyrazole Scaffold

  • Summary of Application : Pyrazoles have a wide range of applications in these fields. Their popularity has skyrocketed since the early 1990s .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

(6-pyrazol-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZFUHSBSCYJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585418
Record name 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine

CAS RN

956191-88-1
Record name 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine
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